molecular formula C17H16F4O2 B586997 (2R,4R)-rel-2,4-Bis(2',4'-difluorophenyl)-2,4-dihydroxypentane CAS No. 1329616-28-5

(2R,4R)-rel-2,4-Bis(2',4'-difluorophenyl)-2,4-dihydroxypentane

Cat. No.: B586997
CAS No.: 1329616-28-5
M. Wt: 328.307
InChI Key: BUIQPLVQIGSHGP-IAGOWNOFSA-N
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Description

(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of two difluorophenyl groups and two hydroxyl groups, making it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane typically involves the desymmetrization of prochiral 2-substituted-1,3-propanediols. One practical chemoenzymatic synthesis method involves the use of lipase-catalyzed hydrolysis or acetylation reactions . For instance, the enzymatic desymmetrization of diol intermediates using specific lipases can yield the desired chiral compound with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve optimized enzymatic processes to ensure scalability and cost-effectiveness. The use of immobilized enzymes on macroporous acrylic resins can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The difluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield difluoroketones, while reduction can produce difluoroalcohols.

Scientific Research Applications

(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane involves its interaction with specific molecular targets. For instance, in the case of its antifungal derivatives, the compound may inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-rel-2,4-Bis(2’,4’-difluorophenyl)-2,4-dihydroxypentane is unique due to its specific chiral configuration and the presence of two difluorophenyl groups, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential for developing new pharmaceuticals make it a valuable compound in medicinal chemistry.

Biological Activity

(2R,4R)-rel-2,4-Bis(2',4'-difluorophenyl)-2,4-dihydroxypentane is a chiral compound with significant implications in medicinal chemistry and organic synthesis. The compound's structure, characterized by two difluorophenyl groups and two hydroxyl groups, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula : C17H16F4O2
  • CAS Number : 1329616-28-5
  • SMILES Notation : C@@(C)(O)c2c(F)cc(F)cc2

The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, its derivatives have been studied for their ability to inhibit enzymes and bind to specific receptors. For instance, in antifungal applications, it may inhibit ergosterol synthesis, crucial for fungal cell membrane integrity.

Antifungal Activity

Research indicates that this compound serves as an intermediate in the synthesis of antifungal agents such as SCH51048. This agent has shown efficacy against systemic infections caused by Candida and Aspergillus species. The mechanism involves the disruption of ergosterol synthesis, leading to compromised fungal cell membranes.

Enzyme Inhibition

Studies on the derivatives of this compound reveal potential enzyme inhibition properties. The specific enzymes targeted and the extent of inhibition can vary based on structural modifications of the compound.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
VoriconazoleContains a difluorophenyl structureAntifungal agent
PosaconazoleTetrahydrofuran ring with difluorophenyl groupsBroad-spectrum antifungal
(2R,4R)-rel-2,4-Difluorophenyl-2,4-dihydroxypentaneTwo difluorophenyl groups and hydroxylsIntermediate for antifungal synthesis

Case Study: Antifungal Efficacy

In a study published in Medicinal Chemistry, derivatives of this compound were evaluated for their antifungal activity against various strains of Candida and Aspergillus. The results demonstrated a significant reduction in fungal growth at low micromolar concentrations. The study highlighted the importance of the difluorophenyl moiety in enhancing antifungal potency.

Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with cytochrome P450 enzymes. Using kinetic assays, it was found that certain derivatives exhibited competitive inhibition against CYP3A4. This finding suggests potential applications in drug metabolism modulation.

Properties

IUPAC Name

(2R,4R)-2,4-bis(2,4-difluorophenyl)pentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4O2/c1-16(22,12-5-3-10(18)7-14(12)20)9-17(2,23)13-6-4-11(19)8-15(13)21/h3-8,22-23H,9H2,1-2H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIQPLVQIGSHGP-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C1=C(C=C(C=C1)F)F)O)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C[C@](C)(C1=C(C=C(C=C1)F)F)O)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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